molecular formula C12H12BrN B1449672 5-Bromo-1-(cyclopropylmethyl)-1H-indole CAS No. 1361110-66-8

5-Bromo-1-(cyclopropylmethyl)-1H-indole

Cat. No. B1449672
M. Wt: 250.13 g/mol
InChI Key: FIJBOCBONGQGHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins has been reported. The 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 5-Bromo-1H-Indole exhibit significant antimicrobial activity. A study by Mageed et al. (2021) reported the synthesis of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, demonstrating high antibacterial activity against various bacterial and fungal strains (Mageed, El- Ezabi, & Khaled, 2021).

Molecular Structure Analysis

Barakat et al. (2017) focused on the molecular structure of 5-bromo-1H-indole derivatives. They performed a detailed analysis of intermolecular interactions, molecular orbital energy levels, and the electronic spectra of these compounds, which are crucial for understanding their pharmacological properties (Barakat et al., 2017).

Synthesis of Heterocycles

Alekseyev et al. (2015) developed a method for synthesizing heterocycles containing 5-bromo-1H-pyrrolo[2,3-b]pyridine, a derivative of 5-Bromo-1H-Indole. This synthetic route is significant for producing compounds with potential pharmaceutical applications (Alekseyev, Amirova, & Terenin, 2015).

Anticancer Properties

Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as having potent anticancer properties, particularly in inhibiting certain glutathione S-transferase isozymes. This study suggests the potential of such compounds in designing new anticancer agents (Yılmaz et al., 2020).

Chemical Synthesis and Characterization

Zhao-chan (2013) reported the synthesis of 5-bromo-3-[( 3,4,5-trimethoxy-phenyl) thio]-1H-indole, highlighting the ease of synthesis and the potential for further pharmaceutical development (Gao Zhao-chan, 2013).

Brominated Tryptophan Alkaloids Study

Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra and Smenospongia sponges, which included compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester. These compounds showed inhibitory effects on Staphylococcus epidermidis (Segraves & Crews, 2005).

properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-7,9H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJBOCBONGQGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278077
Record name 5-Bromo-1-(cyclopropylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(cyclopropylmethyl)-1H-indole

CAS RN

1361110-66-8
Record name 5-Bromo-1-(cyclopropylmethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361110-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(cyclopropylmethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Trabanco, G Tresadern, GJ Macdonald… - Journal of Medicinal …, 2012 - ACS Publications
Advanced leads of an imidazopyridine series of positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor are reported. The optimization of in vitro ADMET and in …
Number of citations: 66 pubs.acs.org

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